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Compound of Interest

Compound Name: N-(1,3-benzodioxol-5-yl)thiourea

Cat. No.: B1270088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the supramolecular chemistry of N-
(1,3-benzodioxol-5-yl)thiourea, a molecule of interest for its structural motifs and potential

biological applications. This document details its synthesis, structural characterization, and the

non-covalent interactions that govern its self-assembly. Furthermore, it touches upon the

potential for anion recognition and the reported anticancer activities of its derivatives, offering

insights for further research and drug development.

Core Concepts: Synthesis and Structural Analysis
The synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea is achieved through a

condensation reaction between piperonal and thiosemicarbazide.[1] The resulting compound

has been extensively studied by X-ray crystallography, revealing a planar structure that

crystallizes in the monoclinic space group P21/c.[1][2][3]

The supramolecular architecture of N-(1,3-benzodioxol-5-yl)thiourea in the solid state is

predominantly directed by a network of hydrogen bonds and π-π stacking interactions.[1][2]

These non-covalent forces lead to the formation of distinct dimeric structures, which then

propagate into a three-dimensional network.
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The following tables summarize the key crystallographic data for {[(E)-(1,3-Benzodioxol-5-

yl)methylidene]amino}thiourea.

Table 1: Crystal Data and Structure Refinement[2]

Parameter Value

Empirical formula C9H9N3O2S

Formula weight 223.26

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P21/c

Unit cell dimensions
a = 7.1189(2) Åb = 10.9687(2) Åc = 13.0678(3)

Åβ = 100.426(2)°

Volume 1003.55(4) Å3

Z 4

Density (calculated) 1.477 Mg/m3

Absorption coefficient 0.313 mm-1

F(000) 464

Table 2: Selected Bond Lengths[2]
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Bond Length (Å)

S1-C8 1.681(2)

N1-C8 1.332(3)

N2-N3 1.378(3)

N2-C8 1.350(3)

N3-C7 1.282(3)

Table 3: Selected Bond Angles[2]

Angle (°)

N1-C8-N2 117.2(2)

N1-C8-S1 122.2(2)

N2-C8-S1 120.6(2)

C7-N3-N2 117.2(2)

Table 4: Hydrogen Bond Geometry[2]

D–H···A d(D–H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)

N1–H1A···N3 0.86 2.22 2.603(3) 105

N1–H1B···O1 0.86 2.32 3.111(3) 153

N2–H2···S1 0.86 2.50 3.354(2) 172

Experimental Protocols
Synthesis of {[(E)-(1,3-Benzodioxol-5-
yl)methylidene]amino}thiourea[1]

Dissolve piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) in

ethanol.
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Stir the mixture under reflux for 2 hours.

Upon cooling, remove the solvent under reduced pressure.

Recrystallize the resulting solid from an ethanol/dichloromethane mixture.

Yellowish crystals suitable for X-ray diffraction can be grown by slow evaporation of the

solvent over a period of several weeks.
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Caption: Synthesis workflow for N-(1,3-benzodioxol-5-yl)thiourea.

Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer head.

Data is collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073

Å).

The structure is solved by direct methods and refined by full-matrix least-squares on F2

using appropriate software packages.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectra are recorded on a spectrometer using the Attenuated

Total Reflectance (ATR) technique. The characteristic vibrational frequencies for {[(E)-(1,3-

Benzodioxol-5-yl)methylidene]amino}thiourea are observed at 3323 cm-1 (ν(N-H)), 1585 cm-

1 (ν(C=N)), 1090 cm-1 (ν(N-N)), and 931 cm-1 (ν(C=S)).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data for the parent

compound is not readily available in the cited literature, the characterization of thiourea

derivatives is routinely performed using 1H and 13C NMR spectroscopy in a suitable

deuterated solvent (e.g., DMSO-d6).

Supramolecular Assembly
The formation of the supramolecular structure of N-(1,3-benzodioxol-5-yl)thiourea is a

hierarchical process.
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Caption: Hierarchical self-assembly of N-(1,3-benzodioxol-5-yl)thiourea.

Potential Applications in Anion Recognition and
Drug Development
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Thiourea-based compounds are well-known for their ability to act as anion receptors through

hydrogen bonding interactions.[4] The acidic N-H protons of the thiourea moiety can form

strong hydrogen bonds with various anions, leading to changes in the spectroscopic properties

of the molecule, which can be monitored by techniques such as UV-Vis and NMR

spectroscopy. While specific anion binding studies for N-(1,3-benzodioxol-5-yl)thiourea are

not extensively reported, the general principles suggest its potential as an anion sensor.

Experimental Protocol for Anion Binding Titration (UV-
Vis)

Prepare a stock solution of the thiourea receptor in a suitable solvent (e.g., DMSO).

Prepare stock solutions of various anions (as their tetrabutylammonium salts) in the same

solvent.

In a cuvette, place a known concentration of the receptor solution.

Incrementally add aliquots of the anion solution to the cuvette.

Record the UV-Vis spectrum after each addition.

Monitor the changes in absorbance at a specific wavelength to determine the binding

stoichiometry and calculate the association constant (Ka).

Derivatives of N-(1,3-benzodioxol-5-yl)thiourea have shown promising anticancer activity.[5]

[6] Studies have indicated that these compounds can exhibit significant cytotoxic effects

against various cancer cell lines, with some derivatives showing greater potency than the

standard drug doxorubicin.[5] The proposed mechanism of action for some of these derivatives

involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]

[6]

EGFR Signaling Pathway and Potential Inhibition
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and

differentiation. Its aberrant activation is a hallmark of many cancers.
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Caption: Simplified EGFR signaling pathway with potential inhibition point.
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The thiourea derivatives are hypothesized to interfere with the kinase activity of EGFR, thereby

blocking the downstream signaling cascades that lead to uncontrolled cell growth.

Conclusion and Future Perspectives
N-(1,3-benzodioxol-5-yl)thiourea presents a fascinating case study in supramolecular

chemistry, with its assembly governed by a delicate interplay of hydrogen bonding and π-π

stacking interactions. While its crystal structure is well-elucidated, further research is warranted

in several areas. Specifically, quantitative studies on its anion binding capabilities could pave

the way for the development of novel sensors. Moreover, a deeper investigation into the

interaction of the parent molecule with biological targets such as EGFR is needed to build upon

the promising anticancer activities observed for its derivatives. This foundational knowledge is

critical for the rational design of new therapeutic agents and functional supramolecular

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1270088#supramolecular-chemistry-of-n-1-3-
benzodioxol-5-yl-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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